5-hydroxyflecainide

Descripción general

Descripción

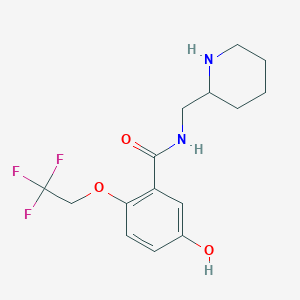

5-hydroxyflecainide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a hydroxy group, a piperidinylmethyl group, and a trifluoroethoxy group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxyflecainide typically involves multiple steps, including the formation of the benzamide core, introduction of the hydroxy group, and subsequent substitution with the piperidinylmethyl and trifluoroethoxy groups. Commonly used reagents and conditions include:

Formation of Benzamide Core: The benzamide core can be synthesized through the reaction of a suitable benzoyl chloride with an amine under basic conditions.

Introduction of Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution using a hydroxylating agent such as phenol or a hydroxylating reagent.

Substitution with Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through nucleophilic substitution using a piperidine derivative and a suitable leaving group.

Substitution with Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution using a trifluoroethanol derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

5-hydroxyflecainide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidinylmethyl and trifluoroethoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted benzamide derivatives.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

5-Hydroxyflecainide serves as a crucial marker in pharmacokinetic studies of flecainide. Understanding the levels of this metabolite can provide insights into the metabolism and efficacy of flecainide therapy, especially in patients with variations in cytochrome P450 enzyme activity. The primary enzymes involved in the metabolism of flecainide to this compound are CYP2D6 and CYP1A2, which hydroxylate the parent compound at the 5-position on the aromatic ring. This metabolic pathway significantly alters the pharmacological properties of flecainide, resulting in a metabolite that exhibits approximately 20% of the biological activity of its parent compound.

Toxicological Implications

The study of this compound is also pertinent in toxicology, particularly concerning flecainide toxicity. A case report highlighted a patient who experienced severe toxicity following an intentional overdose of flecainide. The patient was treated with sodium bicarbonate and intravenous lipid emulsion therapy, which underscores the importance of monitoring both flecainide and its metabolites, including this compound, during treatment for overdose scenarios . The narrow therapeutic index of flecainide means that understanding its metabolites is essential for effective management and treatment protocols.

Clinical Relevance

In clinical settings, monitoring levels of this compound can provide valuable information regarding patient responses to flecainide therapy. Variability in enzyme activity among individuals can lead to differences in drug metabolism, influencing therapeutic outcomes. This variability emphasizes the need for personalized medicine approaches where monitoring metabolites like this compound can guide dosage adjustments and enhance efficacy while minimizing adverse effects.

Research Applications

The structural analysis of this compound has implications for drug design and development. Research has shown that understanding the binding characteristics of flecainide and its metabolites to ion channels can inform strategies for developing new antiarrhythmic agents with improved safety profiles . Computational modeling studies have identified common structural patterns for flecainide binding in various ion channels (e.g., Na v1.5 and K v1.5), providing a framework for designing multi-target directed ligands (MTDLs) aimed at treating atrial fibrillation effectively.

Mecanismo De Acción

The mechanism of action of 5-hydroxyflecainide involves its interaction with specific molecular targets and pathways. The hydroxy group may participate in hydrogen bonding interactions, while the piperidinylmethyl and trifluoroethoxy groups may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Hydroxy-N-(2-piperidinylmethyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

5-Hydroxy-N-(2-piperidinylmethyl)-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.

5-Hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)aniline: Similar structure but with an aniline core instead of a benzamide core.

Uniqueness

The presence of the trifluoroethoxy group in 5-hydroxyflecainide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological and chemical activities.

Actividad Biológica

5-Hydroxyflecainide is a significant metabolite of flecainide, an antiarrhythmic medication primarily used to treat atrial fibrillation and other cardiac arrhythmias. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the addition of a hydroxy group to the flecainide molecule, which enhances its pharmacological properties. The synthesis typically involves several steps, including:

- Formation of Benzamide Core : Reaction of benzoyl chloride with an amine under basic conditions.

- Introduction of Hydroxy Group : Electrophilic aromatic substitution using hydroxylating agents.

- Substitution with Functional Groups : Incorporation of piperidinylmethyl and trifluoroethoxy groups through nucleophilic substitutions.

These modifications contribute to its unique lipophilicity and interaction with biological targets.

This compound exhibits its biological activity primarily through the inhibition of sodium and potassium ion channels in cardiac tissues. Key actions include:

- Inhibition of Sodium Channels : It blocks fast inward sodium channels, raising the depolarization threshold and prolonging the refractory period in cardiac tissues.

- Potassium Channel Blockade : It also inhibits delayed rectifier potassium channels, which affects action potential duration in both atrial and ventricular muscle fibers .

- Ryanodine Receptor Modulation : By blocking ryanodine receptors, it reduces calcium release from the sarcoplasmic reticulum, further stabilizing cardiac excitability .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its parent compound, flecainide. Key parameters include:

- Absorption : Following oral administration, peak plasma concentrations are typically reached within 3-4 hours.

- Bioavailability : Approximately 90%, indicating efficient absorption when taken orally.

- Volume of Distribution : Ranges from 5.0 to 13.4 L/kg, suggesting extensive tissue distribution .

Biological Effects

The biological effects of this compound can be summarized as follows:

Case Studies and Clinical Insights

Several studies have highlighted the clinical significance of this compound in managing arrhythmias:

-

Case Report on Atrial Fibrillation :

An 81-year-old patient successfully converted episodes of paroxysmal atrial fibrillation using oral flecainide (100 mg) but experienced EKG-documented atrial flutter with increased ventricular rates. This case underscores the importance of monitoring drug levels and patient response due to variable metabolism influenced by genetic factors (CYP2D6 status) . -

Comparative Study on Propafenone Metabolism :

A study demonstrated that patients with different CYP2D6 genotypes exhibited varying responses to propafenone and its metabolite 5-hydroxypropafenone. Poor metabolizers showed significantly higher drug levels and adverse effects compared to extensive metabolizers, indicating that metabolic pathways critically affect therapeutic outcomes .

Propiedades

IUPAC Name |

5-hydroxy-N-(piperidin-2-ylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O3/c16-15(17,18)9-23-13-5-4-11(21)7-12(13)14(22)20-8-10-3-1-2-6-19-10/h4-5,7,10,19,21H,1-3,6,8-9H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJPPEWHZCSTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001003518 | |

| Record name | 5-Hydroxy-N-[(piperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83526-33-4 | |

| Record name | 5-Hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083526334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-N-[(piperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLECAINIDE META-O-DEALKYLATED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6RB757PWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.